molecular formula C18H18FN3O4S B6463334 1-(2-{4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1324171-50-7

1-(2-{4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B6463334
CAS No.: 1324171-50-7
M. Wt: 391.4 g/mol
InChI Key: DDIRWDSYNSNLTB-UHFFFAOYSA-N
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Description

1-(2-{4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione is a synthetic compound characterized by its unique structural composition. This compound features a complex arrangement of aromatic rings, heterocyclic elements, and fluorine, suggesting significant potential in various chemical, biological, and medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione involves multi-step organic reactions. Initial synthesis often begins with the formation of the 6-fluoro-1,3-benzothiazole moiety. This is followed by its attachment to the piperidine ring, which is subsequently linked through a two-carbon chain to the pyrrolidine-2,5-dione structure. Reaction conditions typically include the use of polar solvents, catalysts such as palladium or platinum, and temperatures ranging from room temperature to 150°C, depending on the specific step.

Industrial Production Methods

Industrial production of this compound leverages batch reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield. Safety protocols are essential due to the involvement of potentially hazardous reagents and the need for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-{4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Both nucleophilic and electrophilic substitutions can occur, particularly at the benzothiazole and piperidine rings, facilitated by reagents like sodium hydride (NaH) or halogenated compounds.

Common Reagents and Conditions

Common reagents include strong acids and bases, organic solvents like dichloromethane or ethanol, and metal catalysts. Conditions often require controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and prolonged reaction times to achieve desired outcomes.

Major Products

Major products from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties, enhancing their utility in diverse applications.

Scientific Research Applications

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules, owing to its rich functional groups.

  • Biology: Investigated for its interactions with biological macromolecules, affecting cellular processes.

  • Medicine: Explored as a potential therapeutic agent in treating diseases due to its biochemical properties.

  • Industry: Utilized in developing advanced materials, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through its interactions with specific molecular targets, such as enzymes, receptors, or ion channels. It can modulate biochemical pathways, leading to alterations in cellular functions. Detailed mechanistic studies often reveal how its structural elements contribute to binding affinity, specificity, and overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione

  • 1-(2-{4-[(6-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione

  • 1-(2-{4-[(6-nitro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione

Uniqueness

What sets 1-(2-{4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione apart is its specific substitution pattern, particularly the presence of the fluorine atom on the benzothiazole ring. This fluorine atom influences the compound's physicochemical properties, such as its lipophilicity, metabolic stability, and overall reactivity, making it unique compared to its analogs.

Properties

IUPAC Name

1-[2-[4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4S/c19-11-1-2-13-14(9-11)27-18(20-13)26-12-5-7-21(8-6-12)17(25)10-22-15(23)3-4-16(22)24/h1-2,9,12H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIRWDSYNSNLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=C(S2)C=C(C=C3)F)C(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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